molecular formula C4H4F3N3 B1604156 4-(trifluoromethyl)-1H-Pyrazol-3-amine CAS No. 1056139-87-7

4-(trifluoromethyl)-1H-Pyrazol-3-amine

Cat. No. B1604156
CAS RN: 1056139-87-7
M. Wt: 151.09 g/mol
InChI Key: KBVOILKOLGWPBG-UHFFFAOYSA-N
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Description

4-(trifluoromethyl)-1H-pyrazol-3-amine, also known as TFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrazole derivative with a trifluoromethyl group attached to the pyrazole ring. TFP has been shown to have a wide range of biological activities, making it a valuable tool for studying various biochemical and physiological processes.

Scientific Research Applications

Organic Synthesis

4-(Trifluoromethyl)-1H-Pyrazol-3-amine: is a valuable intermediate in organic synthesis. Its trifluoromethyl group can significantly alter the physical and chemical properties of molecules, making it a key component in the synthesis of more complex chemical structures. This compound can be used to introduce fluorine atoms into target molecules, which is particularly useful in the development of pharmaceuticals and agrochemicals where fluorine can improve metabolic stability and bioavailability .

Pharmaceuticals

In the pharmaceutical industry, 4-(trifluoromethyl)-1H-Pyrazol-3-amine is utilized for its potential to enhance the pharmacokinetic properties of drugs. The presence of the trifluoromethyl group can increase the lipophilicity of a compound, which can lead to better membrane permeability and potentially more effective drugs. It’s also used in the design of enzyme inhibitors, as the trifluoromethyl group can interact with the active sites of enzymes, leading to improved potency and selectivity .

Agrochemicals

The compound’s role in agrochemicals is significant due to its ability to resist degradation in the environment. This stability means that agrochemicals containing 4-(trifluoromethyl)-1H-Pyrazol-3-amine can be more effective over longer periods, reducing the frequency of application needed for crop protection. It’s often used in the synthesis of herbicides and pesticides .

Dyestuff Industry

In the dyestuff industry, 4-(trifluoromethyl)-1H-Pyrazol-3-amine serves as a building block for the synthesis of complex dyes. The introduction of the trifluoromethyl group into dye molecules can lead to changes in the absorption spectra, thus altering the color properties of the dye. This can be exploited to create dyes with specific color characteristics and improved fastness properties .

Drug Potency Improvement

Research has shown that molecules with a -CF3 group, such as 4-(trifluoromethyl)-1H-Pyrazol-3-amine , attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency. This is achieved by lowering the pKa of the cyclic carbamate, which enhances key hydrogen bonding interactions with proteins, such as those involved in reverse transcriptase enzyme inhibition .

Catalysis

4-(Trifluoromethyl)-1H-Pyrazol-3-amine: can act as a ligand in catalytic processes. The trifluoromethyl group can influence the electronic properties of the catalyst, leading to increased reactivity and selectivity in various chemical reactions. This is particularly useful in the development of new catalytic methods for organic transformations .

Material Science

In material science, the incorporation of 4-(trifluoromethyl)-1H-Pyrazol-3-amine into polymers and other materials can impart desirable properties such as increased thermal stability, chemical resistance, and unique optical properties. This makes it a valuable component in the development of advanced materials for various applications, including electronics and coatings .

Fluorination Reagents

The compound is also noteworthy in the development of novel fluorination reagents. Trifluoromethylation reagents derived from 4-(trifluoromethyl)-1H-Pyrazol-3-amine can be used for the electrophilic trifluoromethylation of carbon-centered nucleophiles, a key reaction in the synthesis of fluorinated organic compounds .

properties

IUPAC Name

4-(trifluoromethyl)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3N3/c5-4(6,7)2-1-9-10-3(2)8/h1H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVOILKOLGWPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635007
Record name 4-(Trifluoromethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1056139-87-7
Record name 4-(Trifluoromethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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